L-ANAP

描述

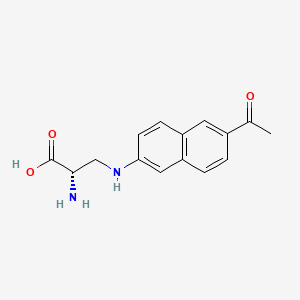

L-ANAP (C₁₅H₁₆N₂O₃; molecular weight 272.3) is a genetically encodable, polarity-sensitive fluorescent non-canonical amino acid (Uaa) derived from the prodan fluorophore . Its small size and β-carbon attachment (Fig. 2A, ) allow precise localization reflective of the protein backbone, minimizing structural disruption to host proteins . Key spectral properties include:

- Absorption: Peak at 360–370 nm .

- Emission: 494 nm in aqueous buffer and 475 nm in ethanol .

- Quantum Yield (QY): Position-dependent (0.31–0.47) .

- Extinction Coefficient: Low (~5,000 M⁻¹cm⁻¹), making it less bright than fluorescent proteins but suitable for macroscopic assays .

This compound is incorporated into proteins via an engineered tRNA/synthetase pair (pANAP plasmid) and requires co-transfection with methyl-esterified this compound-ME for cellular uptake . Toxicity occurs at high concentrations (e.g., 100 µM this compound-ME) but is avoidable at working doses (20–50 µM) . Applications include transmembrane Förster resonance energy transfer (tmFRET) to measure protein-membrane distances, leveraging its spectral overlap with transition metals (e.g., Co²⁺) .

准备方法

Synthetic Routes and Reaction Conditions

L-ANAP can be synthesized through a multi-step process involving the coupling of 6-acetylnaphthalene-2-amine with a suitable amino acid precursor. The reaction typically involves the use of protecting groups to ensure selective reactions at specific sites. Common reagents used in the synthesis include coupling agents like N,N’-dicyclohexylcarbodiimide (DCC) and N-hydroxysuccinimide (NHS). The reaction conditions often require anhydrous solvents and inert atmosphere to prevent unwanted side reactions .

Industrial Production Methods

Industrial production of this compound involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions for higher yields and purity. The use of automated synthesis equipment and continuous flow reactors can enhance the efficiency and scalability of the production process .

化学反应分析

Types of Reactions

L-ANAP undergoes various chemical reactions, including:

Substitution Reactions: this compound can participate in nucleophilic substitution reactions, where the amino group can be replaced by other functional groups.

Oxidation and Reduction: The naphthalene ring in this compound can undergo oxidation and reduction reactions, altering its electronic properties and fluorescence characteristics

Common Reagents and Conditions

Oxidizing Agents: Potassium permanganate (KMnO₄) and chromium trioxide (CrO₃) are commonly used oxidizing agents.

Reducing Agents: Sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are typical reducing agents.

Solvents: Anhydrous solvents like dichloromethane (DCM) and tetrahydrofuran (THF) are often used to maintain reaction conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the naphthalene ring can yield naphthoquinones, while reduction can produce dihydronaphthalenes .

科学研究应用

Applications in Protein Imaging

L-ANAP's primary application lies in its ability to be genetically incorporated into proteins, allowing researchers to visualize and study protein behavior in real-time. This capability is particularly useful for:

- Fluorescent Reporting : this compound can report on conformational changes and interactions within proteins when incorporated into their structure. This feature is vital for understanding dynamic processes such as signaling pathways and protein folding .

- Polarity Sensitivity : The fluorescence properties of this compound are sensitive to the local polarity of its environment, making it an excellent tool for studying changes in protein microenvironments during cellular processes .

Imaging Protein Dynamics

In a recent study, researchers utilized this compound to investigate the dynamics of P2X1 receptors in living cells. The incorporation of this compound allowed for enhanced visualization of receptor activation and trafficking, providing insights into how these receptors function under physiological conditions. The results indicated that this compound incorporation led to a more efficient expression of full-length receptors compared to previous methods .

Monitoring Protein Interactions

Another application involved using this compound to monitor protein-protein interactions in mammalian cells. By incorporating this compound into specific proteins, researchers were able to track interaction dynamics through changes in fluorescence intensity and wavelength shifts. This method has opened new avenues for studying complex biological interactions in real-time .

Data Tables

The following table summarizes key findings from studies utilizing this compound:

| Study Focus | Key Findings | Methodology Used |

|---|---|---|

| Protein Dynamics | Enhanced visualization of receptor activation | Genetic incorporation of this compound |

| Protein Interactions | Real-time tracking of dynamic interactions | Fluorescence microscopy with this compound |

| Conformational Changes | Sensitivity to polarity changes | Fluorescence spectroscopy |

作用机制

L-ANAP exerts its effects through its fluorescent properties. When incorporated into proteins, it can act as a reporter molecule, providing information about the local environment and conformational changes. The fluorescence of this compound is sensitive to polarity, making it useful for studying protein folding, interactions, and dynamics. The molecular targets and pathways involved include various ion channels and receptors, where this compound can be used to monitor conformational changes and interactions .

相似化合物的比较

Comparison with Similar Fluorescent Unnatural Amino Acids

L-ANAP is part of a broader class of fluorescent Uaas, including L-Dansylalanine and L-(7-hydroxycoumarin-4-yl)ethylglycine . Below is a detailed comparison:

Table 1: Comparative Analysis of Fluorescent Uaas

Key Findings from Comparative Studies:

Structural Minimalism :

this compound’s compact size preserves membrane protein function (e.g., TRPV1 channels remain capsaicin-activated post-incorporation) . Larger Uaas like L-Dansylalanine may perturb protein folding or activity .

tmFRET Compatibility :

this compound’s emission spectrum overlaps with transition metals (Co²⁺, Ni²⁺), enabling distance measurements in tmFRET (Fig. 9, ). For TRPV1, quenching efficiencies by membrane-bound Co²⁺ correlated with predicted distances (e.g., 13 Å for residue S404) . Other Uaas lack this metal-compatible spectral tuning .

Brightness vs. Precision :

While this compound has lower QY than coumarin- or dansyl-based Uaas, its small size ensures accurate placement for structural studies. For example, in maltose-binding protein (MBP), this compound incorporation at residues 295 and 322 yielded position-specific QYs (0.31 and 0.47, respectively) .

Incorporation Efficiency: this compound’s efficiency improves from 30% to 86% when co-transfected with DN-eRF1, a translational release factor mutant . No such enhancement is documented for similar Uaas, suggesting this compound’s unique adaptability to optimization.

生物活性

L-ANAP (L-3-(6-acetylnaphthalen-2-ylamino)-2-aminopropanoic acid) is a fluorescent unnatural amino acid that has garnered attention in various biological research applications, particularly in the study of protein dynamics and cellular processes. This article will delve into the biological activity of this compound, highlighting its applications, mechanisms, and findings from recent studies.

Overview of this compound

This compound is characterized by its ability to be incorporated into proteins, allowing researchers to utilize it as a fluorescent probe. This property enables the visualization of protein interactions and conformational changes in living cells. The compound is particularly useful in voltage clamp fluorometry (VCF) studies, where it helps elucidate the mechanisms underlying ion channel activation.

- Fluorescent Labeling : this compound can be site-specifically incorporated into proteins, providing a means to track protein behavior in real-time. This incorporation allows for the observation of conformational changes upon ligand binding or other stimuli.

- Protein Dynamics : Studies have shown that this compound can report localized rearrangements within proteins. For example, in P2X7 receptors expressed in Xenopus laevis oocytes, this compound incorporation revealed ATP-induced fluorescence changes at specific positions within the protein structure .

- Rescue of Functionality : this compound has been shown to rescue the expression of mutant ion channels that contain amber stop codons, thus facilitating studies on their function and dynamics .

Case Studies and Experimental Results

-

P2X7 Receptor Study :

- Researchers improved the incorporation of this compound into P2X7 receptors and conducted VCF analysis. They identified 19 positions where this compound reported ATP-induced localized rearrangements, indicating significant conformational changes during receptor activation .

- The study concluded that current facilitation is intrinsic to the P2X7 protein and likely caused by changes in gating mechanisms.

- Enantiospecific Synthesis :

- Cellular Imaging :

Table 1: Summary of Experimental Findings with this compound

常见问题

Basic Research Questions

Q. What are the key photophysical properties of L-ANAP that make it suitable for FRET-based studies?

this compound exhibits a stable emission spectrum (λmax ~490 nm) and pH insensitivity when conjugated to proteins, critical for Förster Resonance Energy Transfer (FRET) applications. Its Förster radius (R₀) is calculated as 17.6 Å for ACCuRET (Cu²⁺-TETAC systems) and 12.4 Å for memFRET (Co²⁺-NTA systems) at pH 7. These values remain consistent under acidic conditions (pH 6), ensuring reliability in dynamic cellular environments. Researchers should validate R₀ using quantum yield (Φ=0.22) and orientation factor (κ²=2/3) assumptions during calibration .

Q. What experimental protocols are recommended for incorporating this compound into protein structures?

this compound is typically conjugated to proteins via amine-reactive agarose beads or genetic encoding. Key steps include:

- pH Buffering : Use rest (pH 8) and acidification (pH 6) buffers to mimic physiological conditions.

- Spectroscopic Validation : Confirm conjugation via emission spectra (no pH-dependent shifts) and metal ion absorption spectra (e.g., Cu²⁺-TETAC or Co²⁺-NTA).

- Control Experiments : Compare free this compound vs. protein-bound this compound to rule out environmental artifacts .

Q. How should researchers design controls to validate this compound’s specificity in metal ion-binding assays?

Include three types of controls:

- Negative Controls : Use metal-free buffers to establish baseline FRET efficiency.

- Competitive Binding Assays : Add excess chelators (e.g., EDTA) to confirm metal ion specificity.

- Parallel Systems : Compare this compound’s performance with alternative fluorophores (e.g., Tb³⁺-based probes) to assess cross-reactivity .

Advanced Research Questions

Q. How can researchers resolve contradictions in FRET efficiency data obtained using this compound under varying experimental conditions?

Contradictions often arise from incomplete control of metal ion availability or pH fluctuations. Mitigation strategies include:

- Data Triangulation : Combine FRET data with orthogonal techniques (e.g., X-ray crystallography or isothermal titration calorimetry).

- Error Analysis : Quantify uncertainties from instrument calibration (e.g., photon-counting drift) and κ² assumptions using Monte Carlo simulations.

- Peer Validation : Share raw datasets and analysis pipelines for independent replication .

Q. What advanced computational methods can integrate this compound-based experimental data to enhance structural biology models?

Pair this compound’s FRET data with:

- Molecular Dynamics (MD) Simulations : Refine distance constraints (e.g., 10–25 Å for ACCuRET) to model protein conformational changes.

- Bayesian Inference : Estimate posterior probability distributions for metal ion-binding affinities under noisy experimental conditions.

- Machine Learning : Train models on FRET efficiency vs. structural databases to predict binding site occupancy .

Q. How can researchers optimize this compound for real-time monitoring of ion channel dynamics in live cells?

Key methodological considerations:

- Temporal Resolution : Use time-correlated single-photon counting (TCSPC) to capture sub-millisecond conformational shifts.

- Spectral Unmixing : Deconvolve this compound’s signal from autofluorescence using linear combination fitting.

- In Situ Calibration : Perform parallel measurements in fixed cells to normalize dynamic data .

Q. Data Analysis & Reporting Standards

Q. What statistical frameworks are recommended for analyzing this compound-derived FRET datasets?

Employ:

- Bootstrap Resampling : Estimate confidence intervals for R₀ and binding constants.

- ANOVA : Compare FRET efficiencies across experimental groups (e.g., wild-type vs. mutant proteins).

- Effect Size Reporting : Include Cohen’s d or η² to contextualize biological significance beyond p-values .

Q. How should researchers address discrepancies between this compound’s in vitro and in vivo performance?

Discrepancies often stem from intracellular viscosity or competing ligands. Solutions include:

- Environmental Mimicry : Supplement in vitro assays with crowding agents (e.g., PEG-8000).

- Dose-Response Curves : Titrate metal ion concentrations to match physiological ranges.

- Correlative Imaging : Validate FRET data with super-resolution microscopy (e.g., STED) .

Q. Ethical & Reproducibility Guidelines

Q. What steps ensure reproducibility in this compound-based studies?

- Open Data : Deposit raw spectra, code, and calibration curves in repositories like Zenodo.

- Detailed Protocols : Document conjugation efficiency, buffer recipes, and instrument settings.

- Peer Review : Pre-submission validation via platforms like Protocols.io .

Q. How can researchers ethically address unexpected findings or null results in this compound studies?

- Transparent Reporting : Disclose all experimental conditions, even if they contradict hypotheses.

- Post Hoc Analysis : Explore alternative explanations (e.g., metal ion redox states) in supplementary materials.

- Pre-registration : Submit hypotheses and methods to registries like Open Science Framework to reduce bias .

属性

IUPAC Name |

(2S)-3-[(6-acetylnaphthalen-2-yl)amino]-2-aminopropanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H16N2O3/c1-9(18)10-2-3-12-7-13(5-4-11(12)6-10)17-8-14(16)15(19)20/h2-7,14,17H,8,16H2,1H3,(H,19,20)/t14-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XKZCXMNMUMGDJG-AWEZNQCLSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=CC2=C(C=C1)C=C(C=C2)NCC(C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)C1=CC2=C(C=C1)C=C(C=C2)NC[C@@H](C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H16N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

272.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。